Dodecane, 6-pentyl
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Overview
Description
Dodecane, 6-pentyl, also known as 6-pentyldodecane, is a hydrocarbon with the molecular formula C17H36. It is a member of the alkane family, characterized by a long carbon chain with a pentyl group attached to the sixth carbon atom of the dodecane chain. This compound is typically found as a colorless, oily liquid and is used in various industrial applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecane, 6-pentyl can be achieved through several methods. One common approach involves the alkylation of dodecane with pentyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. One such method is the catalytic hydrogenation of longer-chain hydrocarbons, where the desired product is separated through fractional distillation. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Dodecane, 6-pentyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, converting the compound into simpler hydrocarbons.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Halogenation: Chlorine or bromine with UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
Dodecane, 6-pentyl has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid membranes and hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and as a component in fuel formulations.
Mechanism of Action
The mechanism of action of dodecane, 6-pentyl primarily involves its hydrophobic interactions with other molecules. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its long carbon chain provides a non-polar environment, facilitating reactions that require hydrophobic conditions .
Comparison with Similar Compounds
Similar Compounds
Dodecane: A straight-chain alkane with the formula C12H26.
Hexadecane: Another straight-chain alkane with the formula C16H34.
Octadecane: A longer-chain alkane with the formula C18H38.
Uniqueness
Dodecane, 6-pentyl is unique due to the presence of the pentyl group attached to the sixth carbon atom, which imparts distinct chemical and physical properties compared to other alkanes. This structural variation can influence its reactivity and interactions in various applications .
Properties
CAS No. |
193072-77-4 |
---|---|
Molecular Formula |
C17H36 |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
6-pentyldodecane |
InChI |
InChI=1S/C17H36/c1-4-7-10-13-16-17(14-11-8-5-2)15-12-9-6-3/h17H,4-16H2,1-3H3 |
InChI Key |
CVUQKLJOBRFJKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCC)CCCCC |
Origin of Product |
United States |
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